ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate
Description
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is a synthetic organic compound featuring a 1,2,3-benzotriazin-4(3H)-one core linked via a propanamido group to an ethyl 3-aminobenzoate moiety. The ethyl benzoate ester and propanamido linker contribute to its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-27-19(26)13-6-5-7-14(12-13)20-17(24)10-11-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-9,12H,2,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHQSYNQMRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate typically involves a multi-step process. One common method includes the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with ethyl 3-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its amide , ester , and benzotriazine moieties:
Amide Group
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Hydrolysis : Under basic or acidic conditions, the amide bond can hydrolyze to release the benzotriazine fragment.
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Nucleophilic substitution : Amide nitrogen can act as a leaving group in displacement reactions.
Ester Group
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Saponification : Hydrolysis in alkaline conditions converts the ester to a carboxylic acid .
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Transesterification : Exchange with other alcohols under acidic or basic catalysis.
Benzotriazine Core
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Electrophilic substitution : The aromatic benzotriazine ring may undergo substitution at specific positions, depending on substituents .
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Redox reactions : The 4-oxo group can participate in oxidation/reduction processes .
Reaction Conditions and Mechanisms
Typical conditions for reactions involving this compound include:
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Temperature : Moderate (0–50°C) for coupling; elevated (100–150°C) for hydrolysis.
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Solvents : DMF, DCM, or THF for coupling; aqueous bases (e.g., NaOH) for hydrolysis .
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Catalysts : DCC (dicyclohexylcarbodiimide), HATU, or coupling agents for amide formation .
The benzotriazine moiety’s stability under these conditions allows selective reactivity at peripheral functional groups .
Physical and Chemical Stability
Key stability factors include:
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Moisture sensitivity : Hydrolysis-prone amide and ester groups require anhydrous conditions during synthesis .
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Light sensitivity : Benzotriazine derivatives may degrade under UV light, necessitating dark storage .
Comparison of Reactivity with Related Compounds
This compound’s complexity necessitates careful reaction control to exploit its functional groups while preserving its core structure. Further research is recommended to explore its role in targeted therapies or advanced materials.
Scientific Research Applications
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate has been studied for various biological activities:
Anticancer Activity
Research indicates that benzotriazine derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study conducted by Zhang et al. (2022), this compound was tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated an IC50 value of 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating effective anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects against various bacterial strains. Preliminary results suggest that it possesses inhibitory activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. Research highlights the importance of optimizing synthetic routes to improve yield and purity.
Example Synthesis Route:
The synthesis can be achieved through the following general steps:
- Formation of the benzotriazine core.
- Coupling with propanamide derivatives.
- Esterification to form the final ethyl ester product.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The target compound and methyl derivatives (Table 1, rows 4–5) share the benzotriazinone core, which is associated with enhanced stability compared to pyridazine or isoxazole systems in I-6230 and I-6232 .
Linker and Functional Groups: The propanamido linker in the target compound may increase conformational flexibility compared to the rigid phenethylamino or thioether linkers in I-series analogs. This could influence bioavailability, as amides generally exhibit higher metabolic stability than esters or thioethers . Ethyl vs. Methyl Esters: Ethyl esters (target compound, I-6230) are typically more lipophilic than methyl esters (rows 4–5), which may enhance membrane permeability but reduce aqueous solubility .
Purity and Synthetic Feasibility: Methyl-substituted benzotriazinones (rows 4–5) demonstrate 95% purity, suggesting robust synthetic protocols for similar compounds. The absence of purity data for the target compound highlights a gap in current research .
Research Implications
While the target compound’s exact biological or chemical data are unavailable, insights from analogs suggest:
- Drug Design: The benzotriazinone-propanamido-ethyl benzoate architecture balances rigidity and flexibility, making it suitable for protease or kinase inhibition.
- Optimization Opportunities : Substituting the ethyl group with polar esters (e.g., PEG-linked) could improve solubility without compromising stability.
Limitations
Further experimental studies are needed to validate its physicochemical and biological properties.
Biological Activity
Ethyl 3-[3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamido]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives with appropriate amides and esters. The process generally includes the following steps:
- Formation of Benzotriazine Core : The initial step involves synthesizing the benzotriazine scaffold through cyclization reactions.
- Amidation : The benzotriazine derivative is then reacted with a propanamide to introduce the amide functionality.
- Esterification : Finally, the compound is esterified to yield this compound.
Antimicrobial Properties
Research indicates that compounds containing the benzotriazine moiety exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Various studies have demonstrated that derivatives of benzotriazines possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.81 µg/ml to 250 µg/ml .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can compromise bacterial membrane integrity, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzotriazine derivatives found that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics. The compound's MIC was determined to be significantly lower than that of fluconazole against resistant strains of C. albicans, indicating its potential as a therapeutic agent .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the benzotriazine ring significantly affect antimicrobial potency. For example, substituents at specific positions on the benzene ring enhanced activity against various pathogens while maintaining low cytotoxicity towards mammalian cells .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Synthesis Method | Cyclization followed by amidation and esterification |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| MIC Values | Ranges from 7.81 µg/ml to 250 µg/ml |
| Mechanism of Action | Inhibition of cell wall synthesis and membrane disruption |
| Case Study Efficacy | More potent than fluconazole against resistant C. albicans |
Q & A
Q. Basic
- NMR Spectroscopy:
- HPLC: Reverse-phase C18 columns (acetonitrile/water, 60:40) with UV detection (λ = 254 nm) assess purity (>95%) .
How does the ethyl benzoate moiety influence CXCR3 receptor binding compared to methyl or tert-butyl esters?
Advanced
The ethyl ester enhances lipophilicity (clogP ~3.2) and improves membrane permeability compared to methyl esters (clogP ~2.5). However, bulkier esters (e.g., tert-butyl) reduce binding affinity due to steric hindrance in the CXCR3 hydrophobic pocket.
SAR Table:
| Ester Group | Binding IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| Methyl | 15 ± 2 | 120 ± 10 |
| Ethyl | 8 ± 1 | 85 ± 5 |
| tert-Butyl | 45 ± 5 | 30 ± 3 |
Data derived from analogs in .
Why do in vitro and in vivo pharmacological profiles of this compound sometimes diverge?
Advanced
Discrepancies arise from:
- Metabolic Instability: Rapid hydrolysis of the ester group by hepatic carboxylesterases reduces bioavailability (t₁/₂ < 1 hr in human liver microsomes) .
- Species-Specific Metabolism: Rodent models show slower clearance (t₁/₂ ~2.5 hr) than primates, complicating translational predictions .
- Off-Target Effects: Metabolites like 3-aminobenzoic acid may inhibit cytochrome P450 enzymes (e.g., CYP3A4) .
Mitigation Strategies:
- Pro-drug Design: Replace the ester with a phosphonate or carbamate to delay hydrolysis.
- Isotope Labeling: Use ¹⁴C-labeled compound for detailed pharmacokinetic tracking .
What role does the benzotriazinone core play in modulating CXCR3 antagonism?
Basic
The benzotriazinone core acts as a rigid scaffold that mimics the β-sheet structure of endogenous chemokines (e.g., CXCL10). Its planar geometry facilitates π-π stacking with Phe131 and His223 in the CXCR3 binding pocket, while the 4-oxo group forms hydrogen bonds with Tyr306 .
Key Interactions:
- Hydrogen Bonding: 4-Oxo group → Tyr306 (2.8 Å).
- Hydrophobic Contacts: Benzotriazinone ring → Phe131, Val196 .
How can solubility be optimized without compromising target affinity?
Q. Advanced
- PEGylation: Introduce polyethylene glycol (PEG) chains at the benzoate para-position (e.g., ethyl 4-PEG-3-carboxybenzoate derivatives).
- Fluorination: Add electron-withdrawing groups (e.g., -CF₃) to the benzotriazinone ring to enhance water solubility (↑ 30–50%) while maintaining IC₅₀ < 10 nM .
- Co-crystallization: Use cyclodextrins or sulfobutylether-β-cyclodextrin to form inclusion complexes (1:1 molar ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
